N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine
Description
N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine is a heterocyclic compound featuring a 4,5-dihydro-1,2-oxazole (isoxazoline) core substituted with a phenyl group at position 3 and diethylamine at position 4. This structure combines aromatic (phenyl) and aliphatic (diethyl) substituents, which influence its electronic and steric properties.
The compound’s structural validation would likely employ crystallographic tools such as SHELX for refinement and ORTEP-3/WinGX for graphical representation , as these are standard in small-molecule crystallography. Structure validation protocols, as described by Spek (2009), ensure accuracy in bond lengths, angles, and stereochemistry .
Properties
CAS No. |
88973-08-4 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N,N-diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine |
InChI |
InChI=1S/C13H18N2O/c1-3-15(4-2)13-10-12(14-16-13)11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |
InChI Key |
VCJBNHRDUUIDHM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key differences between N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine and two structurally related compounds from the evidence:
Key Observations:
- In contrast, the diethyl group in the target compound may reduce polarity, affecting solubility.
- Steric Effects : The diethyl group in the target compound creates significant steric bulk compared to the methyl or isopropyl groups in analogs, possibly influencing binding affinity or metabolic stability.
- Functional Groups : The imine group in the 3-chlorophenyl derivative could participate in tautomerism or coordination chemistry, while the primary amine in the isopropyl analog offers hydrogen-bonding capabilities.
Analytical and Crystallographic Methods
All three compounds would require advanced crystallographic techniques for structural elucidation:
- Refinement : SHELXL is widely used for small-molecule refinement, ensuring precision in geometric parameters .
- Validation : Tools like PLATON (cited in Spek, 2009) detect disorders or twinning, critical for validating the dihydro-oxazole core .
- Visualization : ORTEP-3 and WinGX provide graphical interfaces for modeling steric interactions, particularly relevant for bulky substituents like diethyl or isopropyl groups .
Biological Activity
N,N-Diethyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-amine is a heterocyclic compound that has attracted significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H18N2O
- Molecular Weight : 218.29 g/mol
- CAS Number : 88973-08-4
The compound features a unique oxazole ring structure that contributes to its reactivity and biological interactions.
This compound exhibits significant biological activity through its interactions with various enzymes and receptors. Its structure allows it to mimic natural substrates, making it effective in enzyme inhibition and modulation of signal transduction pathways. This compound has been particularly studied for its potential therapeutic effects in neurodegenerative diseases by inhibiting enzymes involved in amyloid plaque formation.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes related to disease processes. The compound's ability to bind to active sites on enzymes may lead to altered enzyme activity, which is crucial in therapeutic applications.
Anticancer Activity
A study evaluated the anticancer properties of various derivatives similar to this compound. The results demonstrated significant antiproliferative activity against several cancer cell lines, including T47D (breast cancer) and HeLa (cervical cancer) cells. For instance, certain derivatives showed IC50 values lower than standard chemotherapeutic agents like Doxorubicin .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 2b | T47D | 2.3 |
| 2c | T47D | 12.1 |
| 2j | All tested lines | 16.0 |
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against various pathogens. Results indicated that some derivatives displayed potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans), suggesting potential applications in treating infections .
Case Studies
- Neurodegenerative Disease Models : In vitro studies have shown that this compound can inhibit enzymes involved in amyloid plaque formation associated with Alzheimer's disease. This inhibition could provide a pathway for developing new therapeutic strategies.
- Cancer Treatment : A series of synthesized derivatives were tested for their anticancer effects, revealing promising results in inhibiting tumor growth in breast and cervical cancer models. The most effective compounds exhibited significantly lower IC50 values compared to traditional chemotherapeutics .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions from appropriate precursors under controlled conditions. This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds used in various biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
